2-(cyclopentylthio)-5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
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Overview
Description
2-(cyclopentylthio)-5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a novel compound in the imidazole class, notable for its multifunctional properties and its applications in various scientific fields. It incorporates a cyclopentylthio group, dichlorophenyl group, and a trifluoromethylphenyl group, contributing to its distinctive chemical profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Reactants: : The synthesis usually begins with readily available starting materials such as cyclopentanethiol, 3,4-dichlorophenylamine, and 3-(trifluoromethyl)benzaldehyde.
Step-by-Step Process
Formation of Intermediate Compounds: : The preparation involves creating intermediate compounds through reactions like thiol-ene click reactions or nucleophilic aromatic substitutions.
Cyclization: : The intermediates undergo cyclization, forming the imidazole ring under conditions such as heating in the presence of catalysts like zinc chloride or ammonium salts.
Reaction Conditions: : Typical conditions may include solvent systems like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), temperatures ranging from 80°C to 150°C, and inert atmosphere to prevent oxidation.
Industrial Production Methods
For industrial scale, optimization of the reaction process for better yield, cost-efficiency, and scalability is crucial. This may involve high-throughput screening of catalysts and solvents, process intensification techniques, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the thiol group, forming sulfoxides or sulfones.
Reduction: : Reduction reactions might occur at the imidazole ring, potentially altering its biological activity.
Substitution: : Nucleophilic substitutions can happen at the dichlorophenyl or trifluoromethylphenyl groups, allowing for structural modifications.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides, organometallic compounds.
Major Products Formed
The products from these reactions depend on the specific conditions but typically include sulfoxides, sulfones, reduced imidazole derivatives, and substituted phenyl derivatives.
Scientific Research Applications
Chemistry
The compound's unique structural properties make it an interesting subject for studying imidazole-based reaction mechanisms and developing new synthetic methodologies.
Biology
Medicine
The compound shows promise in pharmacological applications, particularly in developing novel therapeutics targeting specific pathways implicated in diseases like cancer, inflammation, and infectious diseases.
Industry
In industrial settings, it could be used as a precursor or intermediate in the synthesis of advanced materials, agrochemicals, or specialty chemicals.
Mechanism of Action
The exact mechanism of action depends on its application but generally involves binding to specific molecular targets such as enzymes, receptors, or nucleic acids. Its diverse substituents enable multiple interaction modes, enhancing its efficacy and selectivity.
Comparison with Similar Compounds
Compared to other imidazole derivatives, 2-(cyclopentylthio)-5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole stands out due to its combined substituents, offering unique chemical properties and biological activities.
Similar Compounds
1H-imidazole-2-thione derivatives: : Known for their antiviral properties.
2,4,5-Triphenylimidazole derivatives: : Widely studied in photochemistry and materials science.
5-(2,4-dichlorophenyl)-2-(trifluoromethyl)-1H-imidazole: : Notable for its antifungal activity.
This unique combination of structural elements renders this compound an exciting compound for further exploration in various scientific domains.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2F3N2S/c22-17-9-8-13(10-18(17)23)19-12-27-20(29-16-6-1-2-7-16)28(19)15-5-3-4-14(11-15)21(24,25)26/h3-5,8-12,16H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTISENSCWABWKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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